molecular formula C19H21N5O2 B046924 Pirenzepine CAS No. 28797-61-7

Pirenzepine

Cat. No.: B046924
CAS No.: 28797-61-7
M. Wt: 351.4 g/mol
InChI Key: RMHMFHUVIITRHF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Pirenzepine is a selective M1 muscarinic receptor antagonist . The M1 muscarinic receptor is a type of muscarinic acetylcholine receptor, which plays a crucial role in mediating various cellular responses .

Mode of Action

This compound binds to the muscarinic acetylcholine receptor, thereby inhibiting its function . This receptor mediates various cellular responses, including the inhibition of adenylate cyclase, the breakdown of phosphoinositides, and the modulation of potassium channels through the action of G proteins .

Biochemical Pathways

The muscarinic acetylcholine receptor, when activated, initiates a series of biochemical reactions. These include the inhibition of adenylate cyclase, which reduces the levels of cyclic AMP in the cell, and the breakdown of phosphoinositides . Additionally, the receptor modulates potassium channels, affecting the electrical properties of the cell membrane .

Result of Action

The primary result of this compound’s action is the inhibition of gastric secretion . This makes it effective in the treatment of peptic ulcers, gastric ulcers, and duodenal ulcers . It is also known to reduce muscle spasms, which can relieve cramps or spasms of the stomach, intestines, and bladder .

Action Environment

Environmental factors can influence the action of this compound. For instance, it has been found that this compound can undergo an unexpected scaffold rearrangement under highly acidic conditions . Reaction kinetics in gastric acid prevent this rearrangement after oral application . This suggests that the physiological environment can significantly influence the action, efficacy, and stability of this compound.

Chemical Reactions Analysis

Pirenzepine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include acidic and basic environments, as well as various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, under highly acidic conditions, this compound can undergo an unexpected scaffold rearrangement to form a previously uncharacterized benzimidazole .

Properties

IUPAC Name

11-[2-(4-methylpiperazin-1-yl)acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-22-9-11-23(12-10-22)13-17(25)24-16-7-3-2-5-14(16)19(26)21-15-6-4-8-20-18(15)24/h2-8H,9-13H2,1H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHMFHUVIITRHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023487
Record name Pirenzepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pirenzepine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014808
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

6.82e-01 g/L
Record name Pirenzepine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014808
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Pirenzepine is a muscarinic receptor antagonist and binds to the muscarinic acetylcholine receptor. The muscarinic acetylcholine receptor mediates various cellular responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides and modulation of potassium channels through the action of G proteins.
Record name Pirenzepine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00670
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

28797-61-7
Record name Pirenzepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28797-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pirenzepine [INN:BAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pirenzepine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00670
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Pirenzepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pirenzepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.739
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Record name PIRENZEPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G0285N20N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pirenzepine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014808
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A solution of 11-(2-chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one (5 g) and N,N'-dimethylpiperazine (4 g) in acetonitrile (100 ml) was heated to reflux for 2 hours. The mixture was evaporated and the residue, crystallized from methanol, yielded 3 g (42.9%) of 11-[2-(4-methylpiperazin-1-yl)-acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one N1 -chloromethylate melting at 198°-200° C.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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